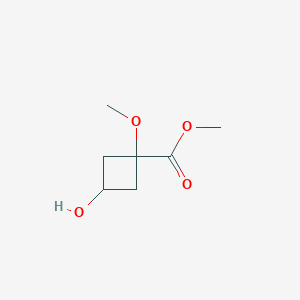

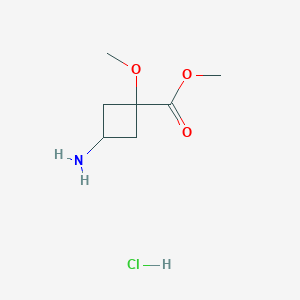

trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl trans-3-amino-1-methoxy-cyclobutanecarboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is a derivative of cyclobutanecarboxylic acid .

Synthesis Analysis

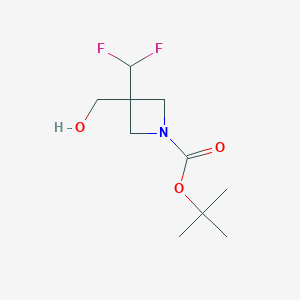

The synthesis of similar compounds has been reported in the literature. For instance, Methyl /rara-3-amino-cyclobutanecarboxylate hydrochloride was suspended in dichloromethane. The solution was cooled to 0°C before Et3N and Boc anhydride were added .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H12ClNO2 . It has two defined stereocentres .Scientific Research Applications

Metabolism and Methylation Studies

Aspartame Metabolism

Research into the metabolism of aspartame, a compound that shares some functional groups with methyl trans-3-amino-1-methoxy-cyclobutanecarboxylate hydrochloride, reveals its breakdown into aspartic acid, phenylalanine, and methanol. These metabolites are then further processed in the body, demonstrating the body's ability to metabolize ester and amino acid derivatives. This insight is vital for understanding how similar compounds might be metabolized or used in metabolic studies (Ranney Re & Oppermann Ja, 1979).

Methyl Balance Regulation

Studies on amino acids and their role in regulating methyl balance in humans highlight the importance of dietary components in modulating methylation reactions within the body. Such research underscores the significance of methylation in health and disease, providing a framework for exploring the biochemical pathways that compounds like methyl trans-3-amino-1-methoxy-cyclobutanecarboxylate hydrochloride could influence (J. Brosnan, Robin P. da Silva, & M. Brosnan, 2007).

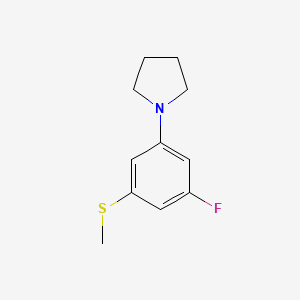

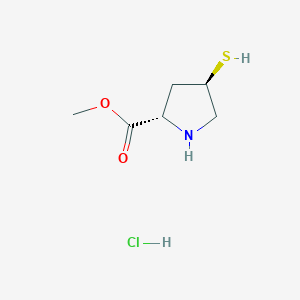

Sulfur Amino Acid Metabolism

The metabolism of sulfur amino acids, essential for various physiological processes, has been examined to understand better gastrointestinal health and disease. These studies are crucial for comprehending the role of sulfur-containing compounds like methyl trans-3-amino-1-methoxy-cyclobutanecarboxylate hydrochloride in human health (D. Burrin & B. Stoll, 2007).

Properties

IUPAC Name |

methyl 3-amino-1-methoxycyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUJMIIRXRVUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)